2,3-Dichloropyridine-2-13C
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Overview
Description
2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine, where the carbon at the second position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloropyridine-2-13C typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective dechlorination to yield 2,3-Dichloropyridine . Another method involves the chlorination of 2-chloro-3-carboxypyridine, followed by oxidation and further chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of metal catalysts and organic solvents to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .
Scientific Research Applications
2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and in the synthesis of labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .
Comparison with Similar Compounds
2,3-Dichloropyridine-2-13C is unique due to its isotopic labeling, which distinguishes it from other dichloropyridines. Similar compounds include:
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
- 3,5-Dichloropyridine
These compounds differ in the position of the chlorine atoms on the pyridine ring, which affects their chemical properties and reactivity. The isotopic labeling of this compound makes it particularly valuable for research applications, providing unique insights that are not possible with non-labeled compounds .
Biological Activity
2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
this compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the pyridine ring, with a stable carbon isotope (13C) at the 2 position. This modification can influence its reactivity and biological interactions.
Synthesis:
The synthesis of this compound typically involves chlorination reactions starting from pyridine derivatives. The process may include:
- Chlorination : Using reagents like phosphorus pentachloride or thionyl chloride to introduce chlorine atoms.
- Isotope Labeling : Incorporating 13C through methods such as the use of labeled precursors in synthetic pathways.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Compounds related to 2,3-Dichloropyridine have demonstrated efficacy against a range of pathogens. For instance, derivatives have been utilized in the development of insecticides targeting agricultural pests due to their ability to disrupt cellular processes in insects .
- Antiproliferative Effects : Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with microtubule dynamics. For example, studies on related compounds show significant inhibition of tubulin polymerization, which is crucial for cell division .
Case Studies
-
Anticancer Properties :
- A study evaluated the antiproliferative effects of various chlorinated pyridine derivatives against human cancer cell lines. The results indicated that 2,3-Dichloropyridine derivatives exhibited IC50 values in the low nanomolar range against A549 (lung cancer) and A2780 (ovarian cancer) cell lines, demonstrating potent growth inhibition .
Compound Cell Line IC50 (nM) 2,3-Dichloropyridine derivative A549 <1 2,3-Dichloropyridine derivative A2780 <1 - Insecticidal Activity :
Properties
IUPAC Name |
2,3-dichloro(213C)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-HOSYLAQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=[13C](N=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.